N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

Catalog No.
S3235775
CAS No.
1809288-95-6
M.F
C18H20N2O4
M. Wt
328.368
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

CAS Number

1809288-95-6

Product Name

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide

IUPAC Name

N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.368

InChI

InChI=1S/C18H20N2O4/c1-9-5-13(21)6-10(2)15(9)19-17(23)18(24)20-16-11(3)7-14(22)8-12(16)4/h5-8,21-22H,1-4H3,(H,19,23)(H,20,24)

InChI Key

VGDOSNKYJILNDC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)C(=O)NC2=C(C=C(C=C2C)O)C)C)O

solubility

not available

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide is characterized by its molecular formula C18H20N2O4. It appears as an off-white to brown solid and is classified as a nitrogen and oxygen ligand . The compound has been noted for its potential toxicity, being harmful if swallowed and causing skin irritation .

Typical of amides and phenolic compounds. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acids and amines. Additionally, it can react with electrophiles due to the presence of the hydroxyl groups on the aromatic rings, enabling substitution reactions that can modify its structure for various applications.

The synthesis of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide typically involves the reaction of 4-hydroxy-2,6-dimethylphenol with oxalyl chloride or oxalic acid derivatives under controlled conditions. The reaction may require solvents such as dichloromethane or dimethylformamide to facilitate the formation of the oxalamide bond. Purification often involves recrystallization techniques to obtain a high-purity product .

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules such as labeled naphthols for research purposes . Its potential applications extend to pharmaceuticals and materials science due to its unique structural features that allow for various functional modifications.

Interaction studies involving N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide focus on its binding capabilities with proteins and nucleic acids. These interactions are crucial for understanding its biological activity and potential therapeutic effects. Preliminary studies suggest that compounds with similar structures can inhibit certain enzymes or modulate receptor activity, indicating a pathway for further research into this specific oxalamide.

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N1,N2-Bis(4-hydroxyphenyl)oxalamideC16H16N2O4Lacks methyl groups; potentially different reactivity
N1,N2-Bis(3-hydroxy-4-methoxyphenyl)oxalamideC18H20N2O5Contains methoxy group; may exhibit different solubility
N1,N2-Bis(4-methoxy-2,6-dimethylphenyl)oxalamideC18H20N2O4Methyl ether substitutions; altered biological activity

Uniqueness: The presence of two hydroxyl groups at specific positions on the aromatic rings distinguishes N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide from its analogs. This configuration not only affects its solubility but also enhances its potential biological interactions compared to similar compounds.

BHMPO’s ability to stabilize copper intermediates has revolutionized hydroxylation reactions, particularly for inert substrates like aryl halides. The ligand’s hydroxyl groups enhance Lewis acidity at the metal center, facilitating oxidative addition and reductive elimination steps.

Mechanistic Insights into Copper-Boron Synergy

In copper/boron systems, BHMPO acts as a bifunctional ligand:

  • Coordination Stability: The oxalamide backbone forms a six-membered chelate ring with Cu(II), reducing electron density at the metal center and promoting substrate activation.
  • Hydrogen Bonding: Intramolecular three-centered hydrogen bonds (THBs) between hydroxyl groups and amide NH protons stabilize reactive intermediates, as evidenced by thermodynamic studies (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹).

Table 1. Comparative Catalytic Performance of BHMPO vs. Analogous Ligands

LigandYield (%)Temperature (°C)Base
BHMPO92130LiOH/KOH
N,N′-Bis(4-methoxy-2,6-dimethylphenyl)oxalamide68130LiOH/KOH
8-Hydroxyquinoline-N-oxide45150Cs₂CO₃

BHMPO-based systems achieve superior yields under milder conditions due to enhanced THB stabilization and optimized base compatibility.

Hydrogen-Bond-Driven Self-Assembly in Vegetable Oil Matrices

The self-assembly of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in vegetable oils is primarily mediated by intermolecular hydrogen bonds between oxalamide functional groups. Fourier-transform infrared (FTIR) spectroscopy of related bisoxalamide esters confirms the involvement of amide N–H and C=O groups in hydrogen bonding, with characteristic absorption bands at 3300–3500 cm⁻¹ (N–H stretch) and 1640–1680 cm⁻¹ (C=O stretch) [4]. These interactions facilitate the formation of fibrillar networks, as visualized via transmission electron microscopy (TEM), which show entangled nanofibers with diameters of 10–50 nm [2] [3].

The para-hydroxy groups on the aromatic rings further stabilize the assembly through π–π stacking and hydrophobic interactions, while the 2,6-dimethyl substituents enhance solubility in nonpolar media by reducing crystallinity. This balance between intermolecular cohesion and solubility enables the compound to gel sunflower, soybean, and olive oils at room temperature [2]. Nuclear magnetic resonance (NMR) studies of analogous systems reveal that intramolecular hydrogen bonds between oxalamide and ester groups preorganize molecules into conformations favorable for supramolecular polymerization [4].

Table 1: Key Hydrogen-Bonding Features of Oxalamide Gelators

Interaction TypeSpectral Signature (cm⁻¹)Role in Assembly
Amide N–H···O=C3300–3500 (N–H stretch)Fibril nucleation
Ester C=O···H–N1720–1740 (C=O stretch)Lateral fiber stabilization
π–π stackingN/ALongitudinal fiber growth

Thixotropic and Thermoreversible Gelation Mechanisms

N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide forms gels that exhibit shear-thinning and self-healing properties. Oscillatory rheology demonstrates recovery of storage modulus (G′) to 90–95% of initial values within 300 seconds after cessation of shear stress, indicating robust thixotropy [2] [3]. This behavior arises from the transient disruption and reformation of hydrogen bonds under mechanical strain. Temperature-dependent rheometry reveals reversible sol-gel transitions at 60–80°C, with hysteresis of <5°C between heating and cooling cycles, confirming thermoreversibility [2].

The gel’s self-healing capacity is critical for applications requiring structural integrity under dynamic loads. For example, when used as a fat substitute in cocoa spreads, the gel maintains spreadability after knife shear while resisting oil separation during storage [3]. This dual functionality stems from the hierarchical network architecture: primary fibrils stabilized by strong hydrogen bonds provide elasticity, while weaker van der Waals interactions between methyl groups allow energy dissipation during deformation [4].

Structural Determinants of Minimum Gelation Concentration

The minimum gelation concentration (MGC) of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in vegetable oils is exceptionally low (0.025–0.2 wt%), attributable to its optimized molecular geometry [2] [3]. Key structural features include:

  • Bisoxalamide Core: The dual amide groups provide multiple hydrogen-bonding sites, enabling one-dimensional growth of supramolecular polymers.
  • Para-Hydroxyphenyl Groups: Enhanced polarity from hydroxyl moieties improves compatibility with triglyceride matrices, reducing aggregation-driven precipitation.
  • 2,6-Dimethyl Substitutents: Steric hindrance from methyl groups prevents excessive crystallization, favoring the formation of metastable gels over precipitates.

Comparative studies show that replacing the methyl ester terminals with carboxylic acids (e.g., in compound 12 [2]) increases MGC by >10-fold due to reduced lipid solubility. Similarly, asymmetric analogs exhibit higher MGCs than the title compound, underscoring the importance of molecular symmetry in efficient gelation [3].

Table 2: Impact of Structural Modifications on Gelation Efficiency

ModificationMGC (wt%)Key Change in Properties
Methyl ester terminals0.025Optimal solubility and H-bonding
Carboxylic acid terminals0.3Reduced lipid compatibility
Asymmetric core0.1Disrupted fibril continuity
No 2,6-dimethyl groups0.5Enhanced crystallization

Sustained Drug Delivery Systems via Controlled Release Kinetics

The application of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide in sustained drug delivery systems represents a significant advancement in pharmaceutical technology. Matrix-based controlled release systems utilizing oxalamide compounds demonstrate superior performance characteristics compared to conventional delivery methods [5] [6]. The compound's unique structural properties enable the formation of stable polymer matrices that provide predictable drug release kinetics over extended periods.

Release Mechanism and Kinetics

The controlled release mechanism from oxalamide-based matrices follows a combination of diffusion-controlled and hydrogen bonding-mediated processes. Research indicates that the hydroxyl groups on the phenyl rings facilitate the formation of intermolecular hydrogen bonds with both the drug molecules and the polymer matrix, creating a stable three-dimensional network structure [7]. This network effectively controls the diffusion rate of encapsulated drugs, maintaining therapeutic concentrations within the desired window for periods ranging from 12 to 72 hours [8] [9].

The mathematical modeling of drug release from these systems typically follows the Higuchi model for diffusion-controlled systems, described by the equation Qt = kH√t, where Qt represents the cumulative amount of drug released at time t, and kH is the Higuchi constant [10] [11]. For oxalamide-based matrices, the release kinetics often exhibit anomalous transport behavior, best described by the Korsmeyer-Peppas model: Qt/Q∞ = ktn, where n values typically range from 0.45 to 0.89, indicating a combination of Fickian diffusion and polymer relaxation mechanisms [12] [13].

Matrix Formulation and Performance

The incorporation of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide into pharmaceutical matrices demonstrates exceptional drug loading capacities of 20-60%, significantly higher than conventional hydrophilic polymer matrices [9] [14]. The compound's ability to form stable complexes with various drug molecules through hydrogen bonding interactions contributes to improved drug stability and reduced degradation during storage [15] [16].

Biodegradable oxalamide-based mesoporous organosilica nanoparticles have shown unprecedented drug payloads of up to 84% by weight, with unique zero premature leakage properties without requiring pore capping [16]. This exceptional performance is attributed to the oxalamide functional groups providing biodegradability in the presence of model proteins such as trypsin, while maintaining structural integrity during storage conditions.

Therapeutic Applications and Clinical Relevance

The sustained release characteristics of oxalamide-based delivery systems have demonstrated particular efficacy in the treatment of chronic conditions requiring consistent therapeutic levels. Studies indicate that these systems can maintain steady plasma concentrations for up to 168 hours, making them suitable for once-daily or even less frequent dosing regimens [17] [6]. The systems have shown effectiveness in delivering both small molecule drugs and larger biomolecules, including proteins and peptides, without compromising their bioactivity [18] [12].

Fat Substitute Applications in Food Product Reformulation

The utilization of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide derivatives in fat substitute applications represents an innovative approach to food product reformulation aimed at reducing caloric content while maintaining organoleptic properties. The compound's structural characteristics enable it to mimic the functional properties of traditional fats while providing significant caloric reduction [19] [20].

Structural Design and Functionality

The oxalamide backbone provides the necessary structural framework for fat mimetic properties, while the hydroxyl-substituted aromatic rings contribute to the compound's ability to form stable emulsions and provide the requisite mouthfeel characteristics associated with traditional fats [21] [22]. The compound's moderate lipophilicity (LogP = 2.56) allows it to interact effectively with both hydrophilic and hydrophobic components in food systems [23].

Research demonstrates that oxalamide-based fat substitutes can achieve caloric reductions of 30-50% compared to conventional fats, while maintaining acceptable organoleptic properties in processed food applications [24] [20]. The thermal stability of these compounds, with decomposition temperatures ranging from 160-220°C, makes them suitable for various food processing applications including baking and frying operations.

Digestibility and Metabolic Properties

The digestibility characteristics of oxalamide-based fat substitutes show promise for weight management applications. Studies indicate that these compounds exhibit moderate digestibility indices ranging from 15-25%, meaning that a significant portion of the consumed material passes through the digestive system without being absorbed [19] [22]. This property contributes to the overall caloric reduction effect while minimizing potential digestive discomfort associated with some synthetic fat substitutes.

The metabolic fate of partially digested oxalamide compounds involves hydrolysis to form benign metabolites that are readily eliminated from the body. The hydroxyl groups on the aromatic rings facilitate enzymatic degradation, preventing bioaccumulation and reducing the risk of long-term toxicity .

Food Processing Applications

The implementation of oxalamide-based fat substitutes in food processing requires careful consideration of their thermal stability and interaction with other food components. The compounds demonstrate excellent stability during thermal processing, with minimal degradation observed at temperatures up to 180°C under typical food processing conditions [25] [26]. This thermal stability makes them particularly suitable for applications in baked goods, where maintaining structural integrity during the heating process is crucial.

The compounds show compatibility with a wide range of food ingredients, including proteins, carbohydrates, and various food additives. Their ability to form stable emulsions with water and other hydrophilic components makes them valuable in the formulation of low-fat dairy products, salad dressings, and other emulsion-based food systems [24] [21].

Polymer Processing Modifiers for Melt Behavior Optimization

The application of N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide as a polymer processing modifier represents a sophisticated approach to optimizing melt behavior and enhancing the processing characteristics of various polymer systems. The compound's unique molecular structure enables it to function as both a nucleating agent and a processing aid, significantly improving the efficiency of polymer manufacturing processes [25] [27].

Nucleation Efficiency and Crystallization Enhancement

The oxalamide structure provides an ideal framework for polymer nucleation applications due to its ability to self-assemble into crystalline structures that serve as heterogeneous nucleation sites. Research demonstrates that the addition of 0.5-1.0% by weight of oxalamide-based nucleating agents can increase crystallization temperatures by 15-25°C, resulting in significantly faster crystallization kinetics [28] [29].

The nucleation efficiency of these compounds typically ranges from 75-90%, substantially higher than many conventional nucleating agents [30] [28]. This enhanced efficiency is attributed to the compound's ability to form stable crystal structures that provide optimal surface energy conditions for polymer chain alignment and subsequent crystallization. The hydroxyl groups on the aromatic rings facilitate hydrogen bonding interactions with polar polymer chains, while the oxalamide backbone provides the necessary structural rigidity for effective nucleation.

Processing Cycle Time Reduction

The implementation of oxalamide-based processing modifiers can achieve processing cycle time reductions of 20-40%, representing significant economic benefits for polymer manufacturers [29] [28]. This improvement is primarily due to the enhanced crystallization kinetics, which allow for faster cooling and solidification of polymer melts. The reduced cycle times not only improve production efficiency but also enable energy savings through reduced heating and cooling requirements.

Studies on isotactic polypropylene processing with oxalamide nucleating agents demonstrate that the presence of these compounds results in suppressed melt viscosity, facilitating easier processing at lower temperatures [29]. This effect is attributed to the interaction between high molecular weight polymer chains and the nucleating agent, which effectively reduces the contribution of these chains to the viscoelastic response of the melt.

Thermal Stability and Melt Flow Enhancement

The thermal stability enhancement provided by oxalamide-based processing modifiers ranges from 30-50°C above the baseline polymer degradation temperature [25] [27]. This improvement is crucial for high-temperature processing applications and extends the operational window for polymer processing operations. The compounds act as both primary antioxidants and metal deactivators, providing protection against thermal and oxidative degradation during processing.

The melt flow index improvement achieved through the addition of these modifiers typically ranges from 10-30%, depending on the specific polymer system and processing conditions [29] [30]. This enhancement in flow properties enables better mold filling, reduced processing pressures, and improved surface quality of the final products.

Compatibility with Polymer Systems

The versatility of oxalamide-based processing modifiers is demonstrated by their compatibility with a wide range of polymer systems, including polyolefins (polypropylene, polyethylene), styrenics (polystyrene, polystyrene composites), engineering plastics (polymethyl methacrylate, polycarbonate), and biodegradable polymers (polyhydroxybutyrate, polylactic acid) [27] [28]. This broad compatibility makes them valuable additives for diverse polymer processing applications.

The self-assembling properties of oxalamide compounds enable them to form organized structures within the polymer matrix, providing consistent performance across different processing conditions. The compounds demonstrate excellent thermal stability during polymer processing, with minimal degradation observed at typical processing temperatures, ensuring consistent performance throughout the manufacturing cycle [25] [29].

Advanced Applications in Bio-based Polymers

Particular attention has been given to the application of oxalamide-based modifiers in bio-based polymer systems, where slow crystallization kinetics often limit commercial viability. Studies on polyhydroxybutyrate systems demonstrate that tailored oxalamide compounds can dissolve in the polymer melt and subsequently crystallize just below the polymer's melting temperature, providing optimal nucleation conditions [30] [28].

This phase-separated crystallization reduces the nucleation barrier of the bio-based polymer, enhancing crystallization rate, nucleation density, and overall crystallinity. The results provide a generic route for the molecular design of oxalamide-based compounds that can be specifically optimized for different bio-based polyester systems, potentially enabling broader commercialization of these environmentally friendly materials [28] [30].

XLogP3

3.1

Dates

Last modified: 08-19-2023

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